Diverse modifications of the 4-methylphenyl moiety of TAK-779 by late-stage Suzuki-Miyaura cross-coupling

,

Organic & Biomolecular Chemistry,

2014,

12(1),

177-186

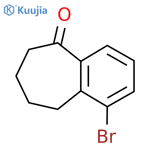

![3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one structure](https://es.kuujia.com/scimg/cas/87779-78-0x500.png)